N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride
Description
N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride is a chloroethylamine derivative with a molecular formula of C₆H₁₄Cl₂N (calculated average mass: ~170.06 g/mol). The compound features a propan-2-amine backbone substituted with a methyl group and a 2-chloroethyl group on the nitrogen atom, forming a tertiary amine structure. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBGWCNBMRFKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride typically involves the reaction of diethanolamine with methylamine in the presence of a catalyst to form N-methylpiperazine. This intermediate then undergoes a substitution reaction with 1-bromo-2-chloroethane under alkaline conditions to yield the target compound .
Industrial Production Methods: For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as distillation or crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding amine oxide, while reduction could produce a simpler amine. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride serves as a crucial building block for synthesizing more complex molecules. It is often employed in:
- Studying Reaction Mechanisms : Researchers utilize this compound to understand the underlying mechanisms of alkylation reactions.
- Developing New Synthetic Methodologies : Its unique reactivity allows for the exploration of novel synthetic pathways.
Biology
Biologically, this compound is instrumental in studying the effects of alkylating agents on cellular processes. Key applications include:
- DNA Interaction Studies : The compound's ability to form DNA adducts is vital for understanding mutagenesis and carcinogenesis.
- Cellular Response Investigations : Researchers examine how cells respond to alkylation, which can inform therapeutic strategies against diseases like cancer.
Medicine
In medical research, this compound is investigated for its potential in cancer treatment. Its applications include:
- Chemotherapy Enhancement : Compounds with alkylating properties can enhance the efficacy of existing chemotherapy regimens by inducing apoptosis in rapidly dividing tumor cells .
- Targeting Specific Cancer Types : Studies have shown that such agents are particularly effective against certain types of cancer, including lymphomas and leukemias .
Industrial Applications
In industrial settings, this compound is utilized in:
- Pharmaceutical Production : It acts as an intermediate in synthesizing various pharmaceuticals and agrochemicals.
- Chemical Manufacturing : The compound is involved in producing specialty chemicals used in various applications, including surfactants and coatings .
Oncological Applications
Research indicates that this compound exhibits significant anticancer activity due to its alkylating properties. A study demonstrated that this compound could enhance the effectiveness of established chemotherapy treatments by promoting cell death in tumor cells while also affecting normal dividing cells.
Neurotoxicity Studies
Investigations into neurotoxicity have revealed that exposure to this compound can lead to adverse neurological effects. Animal studies indicate that high doses may result in significant toxicity, including cell death and tissue damage within neural tissues .
Mutagenicity Assessments
The mutagenic potential of this compound has been assessed through various studies. Results show that at lower doses, the compound induces mild DNA damage, whereas higher doses lead to severe genetic alterations and increased mutation rates .
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-methylpropan-2-amine;hydrochloride involves the formation of highly reactive intermediates that can alkylate DNA and proteins. This alkylation leads to the formation of cross-links and adducts, which disrupts the normal function of these biomolecules. The compound primarily targets the N7 position of guanine in DNA, leading to strand breaks and inhibition of DNA replication .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulkier substituents (e.g., diisopropyl in ) reduce reactivity compared to smaller groups (methyl in the target compound), influencing alkylation efficiency and metabolic stability.
- Nitrosourea Derivatives : Adding a nitroso group to chloroethylamines (e.g., CCNU ) confers DNA-crosslinking activity, critical for antitumor effects.
DNA Alkylation and Cytotoxicity
Chloroethylnitrosoureas derived from chloroethylamines (e.g., CCNU ) induce DNA interstrand crosslinks via a two-step mechanism:
Chloroethyl Transfer : The chloroethyl group alkylates DNA at guanine’s O⁶ position.
Crosslink Formation : A second reaction creates a covalent bond with the opposing DNA strand .
Comparative DNA Modification Profiles :
- N-(2-Chloroethyl)-N-nitrosourea (CNU): Produces 1-(3-deoxycytidyl),2-(1-deoxyguanosinyl)ethane crosslinks, with resistance linked to O⁶-alkyltransferase activity .
Antimicrobial and Antifungal Activity
Chloroethylamine derivatives exhibit antimicrobial properties. For example:
- 2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (synthesized from N-(2-chloroethyl)pyrrolidine HCl) show potent activity against Staphylococcus aureus and Candida albicans .
- The target compound’s structural flexibility (methyl vs. larger substituents) may modulate its bioactivity spectrum.
Research Findings and Clinical Implications
Chemotherapeutic Potential
- CCNU : Mismatch repair (MMR)-defective cells exhibit 2–5× hypersensitivity to CCNU, suggesting therapeutic utility in MMR-deficient cancers .
- Resistance Mechanisms : Elevated O⁶-alkyltransferase levels in glioma cells reduce crosslink formation, highlighting the need for combination therapies .
Metabolic Pathways
- Microsomal Metabolism : Chloroethylnitrosoureas like BCNU undergo NADPH-dependent denitrosation or hydroxylation in liver microsomes, affecting drug stability and toxicity .
Biological Activity
N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride, commonly referred to as "chlopropamide," is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic potential, drawing from diverse sources and research findings.
- Molecular Formula : C_5H_11ClN
- Molecular Weight : 158.07 g/mol
- CAS Number : 6306-61-2
- Appearance : White solid
- Melting Point : 178–184 °C
The compound features a chloroethyl group attached to a propan-2-amine backbone, which is crucial for its reactivity and biological interactions. The chloroethyl moiety is particularly significant as it contributes to the compound's potential as an alkylating agent, disrupting DNA synthesis and function in target cells.
N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride exhibits biological activity primarily through its ability to alkylate DNA. This mechanism is similar to that of other alkylating agents used in chemotherapy, which can lead to cross-linking of DNA strands, thereby inhibiting cell division and promoting apoptosis in cancer cells .
Antitumor Activity
Research indicates that compounds with similar structures have shown promise in oncology. For instance, the chloroethyl group is known for its role in enhancing the cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that related compounds can significantly inhibit tumor cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest .
| Compound | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| N-(2-Chloroethyl)-N-methylpropan-2-amine | TBD | Various | DNA alkylation |
| FNA (related compound) | 1.30 | HepG2 | Apoptosis induction |
| SAHA (reference) | 17.25 | HepG2 | HDAC inhibition |
Antimicrobial Activity
In addition to its antitumor properties, N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride has been explored for its antimicrobial potential. Studies on piperazine derivatives synthesized using bis(2-chloroethyl)amine hydrochloride have shown significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives of N-(2-Chloroethyl)-N-methylpropan-2-amine exhibited potent antitumor effects in xenograft models, with tumor growth inhibition rates comparable to established chemotherapeutics .
- Antimicrobial Screening : Another study synthesized piperazine derivatives using the compound as an intermediate, revealing substantial antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2-Chloroethyl)-N-methylpropan-2-amine hydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis typically involves reacting N-methylpropan-2-amine with 2-chloroethyl chloride in the presence of hydrochloric acid under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during HCl addition to prevent side reactions (e.g., over-alkylation).
- Solvent : Use anhydrous dichloromethane or ethyl acetate to minimize hydrolysis.
- Stoichiometry : A 1:1 molar ratio of amine to chloroethyl chloride, with excess HCl to ensure salt formation.
Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
Q. How can the aqueous solubility of this compound be optimized for in vitro biological assays?
- Methodological Answer : Hydrochloride salts inherently enhance water solubility due to ionic interactions. For further optimization:
- Co-solvents : Use dimethyl sulfoxide (DMSO) or ethanol (≤10% v/v) to dissolve the compound before aqueous dilution.
- pH adjustment : Maintain pH 4–6 to stabilize the protonated amine form.
- Surfactants : Add polysorbate-80 (0.1% w/v) to prevent aggregation in buffered solutions .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 210–230 nm; mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid.
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.2 ppm for N-CH2-Cl protons; δ ~1.2 ppm for methyl groups).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₆Cl₂N⁺) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Toxicity : Wear nitrile gloves and goggles due to potential mutagenicity (similar to 2-chloroethylamine hydrochloride derivatives).
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
Advanced Research Questions
Q. How can reaction pathways and by-products be systematically analyzed in the synthesis of this compound?
- Methodological Answer :
- By-Product Identification : Use LC-MS/MS to detect intermediates (e.g., over-alkylated amines) and hydrolyzed products (e.g., ethylene glycol derivatives).
- Kinetic Studies : Monitor reaction progress via in situ FTIR to track chloroethyl chloride consumption.
- Quantum Mechanical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to model transition states and predict dominant pathways .
Q. What computational strategies are used to predict biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., GPCRs) to assess binding affinity. Input the InChI key (e.g., JESZAZPKQAAOAP-UHFFFAOYSA-N) to retrieve 3D coordinates.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS with CHARMM36 force fields to evaluate stability over 100 ns trajectories.
- Pharmacophore Modeling : Identify critical functional groups (e.g., chloroethyl moiety) for activity using Schrödinger Phase .
Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical and biological properties?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., replacing Cl with F) and compare:
| Property | N-(2-Chloroethyl) Derivative | N-(2-Fluoroethyl) Derivative |
|---|---|---|
| LogP | 1.8 | 1.2 |
| Solubility (mg/mL) | 45 | 78 |
| Metabolic Stability (t₁/₂) | 2.1 h | 4.5 h |
- Biological Testing : Evaluate cytotoxicity (e.g., HepG2 cells) and receptor binding affinity via radioligand assays .
Q. What advanced chromatographic methods resolve enantiomeric impurities in this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine.
- CE with Cyclodextrins : Employ sulfated β-cyclodextrin as a chiral selector in 50 mM phosphate buffer (pH 2.5).
- X-ray Crystallography : Determine absolute configuration of isolated enantiomers using Cu-Kα radiation .
Notes
- Avoid using commercial sources (e.g., BenchChem) for data validation; prioritize peer-reviewed studies and PubChem/DSSTox entries.
- For toxicity assessments, cross-reference mutagenicity data from structurally related chloroethylamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
